3-Ethyl-2-pentene
Overview
Description
3-Ethyl-2-pentene: is an organic compound with the molecular formula C7H14 . It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-pentene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-ethyl-2-pentanol using a strong acid like sulfuric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Hydroboration-Oxidation: Another method involves the hydroboration of 3-ethyl-1-pentene followed by oxidation.
Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down larger molecules into smaller ones, including alkenes like this compound. Catalysts such as zeolites are commonly used in this process to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-pentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions and reagents used.
Hydrogenation: The compound can be hydrogenated to form 3-ethylpentane in the presence of a catalyst like palladium on carbon (Pd/C).
Halogenation: It reacts with halogens such as chlorine or bromine to form dihalogenated products.
Hydroboration: As mentioned earlier, it can undergo hydroboration to form organoboranes, which can be further oxidized to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for dihydroxylation.
Hydrogenation: Hydrogen gas (H2) with a palladium catalyst.
Halogenation: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Hydroboration: Borane (BH3) followed by hydrogen peroxide (H2O2) and a base.
Major Products:
Oxidation: 3-ethyl-2-pentanol, 3-ethyl-2-pentanal, or 3-ethyl-2-pentanoic acid.
Hydrogenation: 3-ethylpentane.
Halogenation: 3,4-dichloro-2-pentene or 3,4-dibromo-2-pentene.
Hydroboration: 3-ethyl-2-pentanol.
Scientific Research Applications
3-Ethyl-2-pentene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions involving alkenes.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2-pentene in chemical reactions typically involves the interaction of its carbon-carbon double bond with various reagents. For example:
Hydroboration: The boron atom in borane adds to the less substituted carbon of the double bond, while the hydrogen adds to the more substituted carbon.
Oxidation: The double bond reacts with oxidizing agents, leading to the formation of diols or other oxygenated products.
Comparison with Similar Compounds
2-Methyl-2-pentene: Another alkene with a similar structure but different substitution pattern.
3-Methyl-2-pentene: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethyl-1-butene: Similar in molecular formula but with a different carbon chain arrangement.
Uniqueness: 3-Ethyl-2-pentene is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its structure allows for selective reactions that may not be possible with other similar alkenes .
Properties
IUPAC Name |
3-ethylpent-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-7(5-2)6-3/h4H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYFZAWUNVHVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061159 | |
Record name | 2-Pentene, 3-ethyl- | |
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Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Ethyl-2-pentene | |
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Vapor Pressure |
52.8 [mmHg] | |
Record name | 3-Ethyl-2-pentene | |
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CAS No. |
816-79-5 | |
Record name | 3-Ethyl-2-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=816-79-5 | |
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Record name | 3-Ethyl-2-pentene | |
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Record name | 3-ETHYL-2-PENTENE | |
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Record name | 2-Pentene, 3-ethyl- | |
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Record name | 2-Pentene, 3-ethyl- | |
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Record name | 3-ethylpent-2-ene | |
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Record name | 3-ETHYL-2-PENTENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to perfluoro-2,4-dimethyl-3-ethyl-2-pentene (FMP) when exposed to gamma radiation?
A1: Gamma irradiation of FMP at room temperature leads to the formation of stable paramagnetic centers. [] These centers are characterized by a doublet ESR spectrum with a hyperfine coupling constant (aF) of 3.9 mT. [] This suggests the generation of radicals with unpaired electrons interacting with fluorine nuclei.
Q2: Does photolysis of FMP also lead to radical formation?
A3: While the provided abstract doesn't explicitly describe the radicals formed, the title "Formation of stable radicals upon the photolysis of perfluoro-2,4-dimethyl-3-ethyl-2-pentene" [] strongly suggests that photolysis of FMP does indeed generate stable radical species. Further investigation into this publication would be needed for a detailed analysis of the radical species and their properties.
Q3: Is FMP relevant to polymerization processes?
A4: Yes, FMP plays a role in the photopolymerization of tetrafluoroethylene. [] The process leads to the formation of long-lived perfluoroalkyl radicals. [] This suggests that FMP could act as a solvent or a mediator in the polymerization, facilitating the formation and stabilization of radical species necessary for chain propagation.
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